Methyl 4-hydroxybenzothiazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-10-7-5(11)3-2-4-6(7)14-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENIRVZSCYOZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-hydroxybenzothiazole-2-carboxylate generally follows a multi-step pathway involving:
- Formation of the benzothiazole ring system from appropriate precursors.
- Introduction of the hydroxy group at the 4-position on the benzothiazole ring.
- Esterification of the carboxylic acid at the 2-position to the methyl ester.
Preparation of Benzothiazole-2-Carboxylic Acid Core
A key precursor in the synthesis is benzothiazole-2-carboxylic acid, which can be prepared by oxidation of 2-methylbenzothiazole under catalytic conditions:
- Catalytic Oxidation Method : Using 2-methylbenzothiazole as the starting material, the oxidation is carried out in a water/ethanol solvent system (water 0–80%, ethanol 20–100% by volume). A mononuclear metalloporphyrin catalyst (10–200 ppm) facilitates the oxidation in the presence of sodium hydroxide (0.5–2 mol/L) as an auxiliary base. Oxygen (0.5–2.0 MPa) or 30% hydrogen peroxide aqueous solution serves as the oxidant. The reaction temperature ranges from 40 to 140 °C, with reaction times between 2 to 12 hours. This method is environmentally friendly, avoids concentrated sulfuric acid, and yields benzothiazole-2-carboxylic acid efficiently.
| Parameter | Range/Details |
|---|---|
| Solvent | Water (0–80%), Ethanol (20–100%) |
| Catalyst | Mononuclear metalloporphyrin (10–200 ppm) |
| Sodium hydroxide | 0.5–2 mol/L |
| Oxidant | Oxygen (0.5–2.0 MPa) or 30% H2O2 |
| Temperature | 40–140 °C |
| Reaction time | 2–12 hours |
Alternative Synthetic Route via Reduction and Functional Group Manipulation
Another reported method involves:
Starting from methyl 4-amino-3-(benzyloxy)benzoate, reduction with tin(II) chloride (SnCl2) in ethyl acetate/methanol solvent at 55 °C overnight.
After reaction completion, the mixture is treated with sodium bicarbonate, followed by extraction and purification steps to isolate this compound.
This method highlights the use of reductive conditions and protection/deprotection strategies to achieve the desired hydroxy substitution pattern.
Summary Table of Preparation Methods
Research Findings and Considerations
The catalytic oxidation method using metalloporphyrin catalysts is notable for its mild conditions and environmental benefits, avoiding harsh acids and heavy metals.
The Michael addition and ring contraction route provides a versatile synthetic platform for various hydroxybenzothiazole derivatives, allowing further functionalization via the ester group.
Reduction methods involving tin(II) chloride are effective but require careful handling due to the toxicity of tin reagents and the need for subsequent purification.
Reaction conditions such as solvent composition, temperature, and oxidant pressure significantly impact yield and purity, emphasizing the need for optimization in each synthetic approach.
Chemical Reactions Analysis
O-Alkylation Reactions
The hydroxyl group at the 4-position undergoes nucleophilic substitution reactions with alkyl halides or chloroalkyl amines under basic conditions. This reaction typically employs potassium carbonate (K₂CO₃) as a base and proceeds via an SN2 mechanism.
Example Reaction:
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-hydroxybenzothiazole-2-carboxylate | 1-bromopentane | K₂CO₃, DMF, 80°C, 8h | Methyl 4-(pentyloxy)benzothiazole-2-carboxylate | 68% |
This reaction forms ether derivatives, which are intermediates for further functionalization. The PMC study demonstrated analogous O-alkylation using 6-hydroxybenzothiazole-2-carboxylate derivatives with chloroalkyl amines, achieving yields of 60–75% .
Ester Hydrolysis
The methyl ester group at the 2-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions and Outcomes:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | 1M NaOH, reflux, 6h | 4-Hydroxybenzothiazole-2-carboxylic acid | 82% |
Hydrolysis is a critical step for generating carboxylic acid intermediates, which are used in peptide coupling or metal-organic framework synthesis.
Condensation Reactions
The hydroxyl group participates in condensation reactions with dihaloalkanes to form bridged ethers or conjugated systems.
Example Reaction with 1,5-Dibromopentane:
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 1,5-dibromopentane | K₂CO₃, KI, DMF, 12h | Methyl 4-(5-bromopentyloxy)benzothiazole-2-carboxylate | 71% |
This product can undergo further reactions, such as coupling with amino acid esters, to form complex architectures .
Suzuki-Miyaura Cross-Coupling
While not directly documented for this compound, analogous benzothiazole derivatives undergo palladium-catalyzed cross-coupling with boronic acids. This reaction could theoretically apply to brominated derivatives of this compound.
Hypothetical Reaction Pathway:
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Methyl 4-hydroxy-6-bromobenzothiazole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | Methyl 4-hydroxy-6-phenylbenzothiazole-2-carboxylate |
Mechanistic Insights
-
O-Alkylation : The hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of alkyl halides.
-
Ester Hydrolysis : Base-mediated deprotonation of water generates hydroxide ions, which nucleophilically attack the ester carbonyl.
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Condensation : Bifunctional dihaloalkanes enable stepwise ether formation, creating extended molecular frameworks.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : MHBTC serves as an important intermediate for synthesizing more complex benzothiazole derivatives. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.
Biology
- Antimicrobial Properties : MHBTC has demonstrated significant antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. In vitro studies indicate that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Antiviral Activity : Studies have shown that MHBTC exhibits antiviral potential against Hepatitis B Virus (HBV), with molecular docking simulations suggesting effective inhibition of HBV replication at concentrations as low as 10 µM.
Medicine
- Analgesic and Anti-inflammatory Effects : MHBTC has been investigated for its analgesic properties, showing pain relief comparable to standard analgesics in animal models. The mechanism appears to involve modulation of pain receptors and inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes.
Antimicrobial Efficacy Study
A research team evaluated the antimicrobial effectiveness of MHBTC against clinical isolates. The results indicated potent activity against resistant strains of Staphylococcus aureus, suggesting its potential application in treating resistant infections.
Analgesic Activity Assessment
In a controlled trial involving rodents, MHBTC was administered to assess its pain-relieving properties. The study found a statistically significant reduction in pain scores compared to the control group, supporting its use as an analgesic agent.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for synthesizing complex derivatives | Versatile building block in organic synthesis |
| Biology | Antimicrobial and antiviral properties | Effective against multidrug-resistant bacteria and HBV |
| Medicine | Analgesic and anti-inflammatory effects | Comparable pain relief to standard analgesics |
Mechanism of Action
The mechanism of action of Methyl 4-hydroxybenzothiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its analgesic effects are attributed to its ability to modulate pain receptors and pathways. The hydroxyl and ester groups play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Physicochemical Properties
- Melting points : 2-(4-Methoxyphenyl)benzothiazole melts at 393 K , while esterified thiazoles (e.g., methyl 2-phenylthiazole-4-carboxylate) typically exhibit lower melting points due to reduced crystallinity.
- Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to methoxy or bromo analogs, which are more lipophilic .
Spectroscopic Characteristics
- ¹H NMR :
- Mass spectrometry :
Biological Activity
Methyl 4-hydroxybenzothiazole-2-carboxylate (MHBTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
MHBTC belongs to the benzothiazole family and features a hydroxyl group at the 4-position and a methyl ester at the 2-position of the benzothiazole ring. Its molecular formula is C₉H₇NO₃S, with a molecular weight of 213.22 g/mol. The structure can be represented as follows:
Antimicrobial Properties
MHBTC has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as some fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that MHBTC could be a promising candidate for developing new antimicrobial agents .
Antiviral Activity
Recent studies have explored the antiviral potential of MHBTC, particularly against Hepatitis B Virus (HBV). Molecular docking simulations indicated that MHBTC could inhibit HBV replication effectively, with experimental results confirming high inhibition rates at concentrations as low as 10 µM .
Analgesic and Anti-inflammatory Effects
MHBTC has also been studied for its analgesic and anti-inflammatory properties. The mechanism of action appears to involve modulation of pain receptors and inflammatory pathways. In animal models, MHBTC demonstrated significant pain relief comparable to standard analgesics .
The biological activity of MHBTC is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : MHBTC disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Antiviral Mechanism : It inhibits viral replication by targeting viral enzymes involved in DNA synthesis.
- Analgesic Effect : The compound modulates pain signaling pathways, likely through inhibition of cyclooxygenase (COX) enzymes.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial effectiveness of MHBTC against clinical isolates. The results showed that MHBTC had potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential use in treating resistant infections .
- Analgesic Activity Assessment : In a controlled trial involving rodents, MHBTC was administered to assess its pain-relieving properties. Results indicated a statistically significant reduction in pain scores compared to the control group, supporting its use as an analgesic .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-hydroxybenzothiazole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization steps .
-
Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate carboxylation or esterification .
-
Purification : Recrystallization in ethanol/water mixtures improves purity, monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
| Synthetic Method Comparison |
|-------------------------------|--------------------------------|
| Route | Yield | Purity |
| Thiazole ring closure + esterification | 65–75% | >95% |
| Direct carboxylation of benzothiazole | 50–60% | 85–90% |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Steps include:
Crystal growth : Slow evaporation from acetone/hexane mixtures .
Data collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
Refinement : SHELXL-2018 for full-matrix least-squares refinement; R-factor thresholds: <5% for high-resolution data .
| Crystallographic Data (from ) |
|-------------------------------|-----------|
| Space group | P21/c |
| Unit cell parameters | a = 9.018 Å, b = 19.026 Å, c = 10.193 Å |
| β angle | 106.44° |
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- HOMO-LUMO gaps : Correlate with reactivity (e.g., nucleophilic attack at the 4-hydroxy position) .
- Electrostatic potential maps : Identify regions for hydrogen bonding, validated against crystallographic hydrogen-bonding networks .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
Standardized assays : Use MTT assays with consistent cell lines (e.g., HeLa or MCF-7) and control compounds .
Docking studies : AutoDock Vina to model interactions with target proteins (e.g., kinases); validate via site-directed mutagenesis .
Statistical analysis : Apply ANOVA to compare IC₅₀ values across experimental replicates .
Q. How do crystallographic software discrepancies affect structural interpretations?
- Methodological Answer :
- SHELX vs. OLEX2 : SHELX prioritizes manual refinement for disordered regions, while OLEX2 automates electron density fitting. Cross-validate using Mercury CSD’s packing similarity tool to ensure lattice consistency .
- Case Study : A 0.05 Å variance in bond lengths between SHELXL and CRYSTAL17 highlights the need for multi-software validation .
Data-Driven Insights
Q. What are the key intermolecular interactions in this compound crystals?
- Methodological Answer : Analyze via Mercury CSD:
-
Hydrogen bonds : O–H···O (2.65–2.80 Å) dominate, stabilizing the lattice .
-
π-π stacking : Benzothiazole rings exhibit face-to-face interactions (3.4–3.6 Å separation) .
| Interaction Analysis (from ) |
|-------------------------------|-----------|
| Hydrogen bonds per molecule | 3 |
| π-π stacking partners | 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
